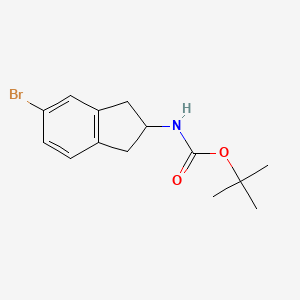

![molecular formula C13H15N3O2S3 B2545443 S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate CAS No. 477856-14-7](/img/structure/B2545443.png)

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate, is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis using sulfamic acid as a catalyst, as described in the synthesis of 5-substituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic amide acid derivatives . This method involves the condensation of thiosemicarbazide with substituted triethylorthoester and cyclic/alicyclic anhydride, leading to the formation of the desired thiadiazole derivatives in fair to good yields. Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The X-ray molecular structure analysis of related compounds, such as those described in the study of N-sulfonylamines reactions with 3-dimethylamino-2H-azirines, provides insights into the geometry and electronic distribution within the thiadiazole ring . These structural analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, leading to the formation of different products depending on the reactants and conditions used. For instance, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines can lead to the competitive formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, with the possibility of further isomerization . These reactions highlight the versatility and reactivity of thiadiazole compounds, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the ring imparts certain electronic characteristics that can affect their solubility, stability, and reactivity. The impurity analysis in the synthesis of the antibacterial drug Sulfamethizole, which contains a thiadiazole moiety, demonstrates the importance of understanding these properties for the quality control of pharmaceutical compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of thiadiazole derivatives, highlighting their significance in medicinal chemistry due to their diverse biological activities. For instance, studies have detailed the synthesis and characterization of thiadiazole derivatives, emphasizing the role of sulfur in conferring specific properties and their potential as pharmacological scaffolds (Gierczyk & Zalas, 2005; Sych, Perekhoda, & Tsapko, 2016).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. These compounds have shown significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008; Jasiak, Kudelko, Wróblowska, Biernasiuk, Malm, & Krawczyk, 2017).

Antituberculosis Activity

Research on thiadiazole derivatives has also extended to their antituberculosis activity, with some compounds displaying outstanding activity against Mycobacterium tuberculosis strains. This opens up possibilities for new antituberculosis therapies (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).

Anticancer and Antiproliferative Activities

The exploration of thiadiazole derivatives in cancer research has identified compounds with promising anticancer and antiproliferative properties. This research contributes to the development of new therapeutic strategies for cancer treatment (Yushyn, Holota, & Lesyk, 2022).

CNS Activity and Potential Therapeutic Uses

Investigations into the central nervous system (CNS) activity of thiadiazole derivatives have revealed their potential as antidepressant, anxiolytic, and anticonvulsant agents, demonstrating their versatility in addressing various CNS disorders (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

properties

IUPAC Name |

S-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S3/c1-16(2)13(17)21-12-15-14-11(20-12)19-9-8-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDORBOCYOSBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=NN=C(S1)SCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)